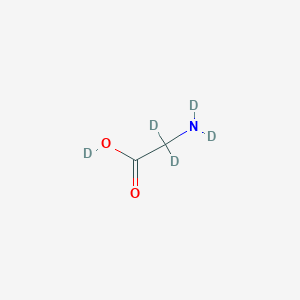

Glycine-d5

Cat. No. B027879

Key on ui cas rn:

4896-77-9

M. Wt: 80.10 g/mol

InChI Key: DHMQDGOQFOQNFH-LGLHGEJLSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04891358

Procedure details

By following the procedure of Examples 5 to 12, but replacing N-(t-butyloxycarbonyl)-S-(4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine with N-(t-butyloxycarbonyl)-S-(3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine, and replacing H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OCH3 with H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl, rat[(CH2CH2CO)105, hCys121 ]ANF-(105-126) is obtained Amino acid analysis of the product (1,Q=CH2CH2, R1=Phe, R2 =Gly, R3 =Ile, R4 =Phe, R5 =Tyr, X=S, Y1 des-Y and W is hydroxy) gave Asn+Asp (2.00), Ser (1.78), Gln (1.01), Gly(5.18), Ala (1.00), Ile (1.80), Leu (1.02), Tyr (0.99), Phe (2.00), Arg (3.45). Molecular weight was determined by FAB mass spectroscopy: C102H156N32O30S requires 2342.6: found, 2342M+.

Name

4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1C2C(COC(=O)CCC[NH:20][C@H:21]([C:24]([OH:26])=[O:25])CS)C3C(=CC=CC=3)C=2C=CC=1.C1C2C(COC(CS)[C@@H](C(O)=O)NCCC=O)C3C(=CC=CC=3)C=2C=CC=1.N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C([NH:108][C@H:109]([C:125]([O:127]CC1C=CC=CC=1)=[O:126])[CH2:110][C:111]1[CH:116]=[CH:115][C:114]([O:117]CC2C=CC=CC=2)=[CH:113][CH:112]=1)=O)CCCNC(=N)NS(C1C=CC(C)=CC=1)(=O)=O)=O)CC1C=CC=CC=1)=O)COCC1C=CC=CC=1)=O)CC(=O)N>>[NH2:20][CH2:21][C:24]([OH:26])=[O:25].[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[C@H:110]([CH2:111][CH3:116])[CH3:1].[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[CH2:110][C:111]1[CH:116]=[CH:115][CH:114]=[CH:113][CH:112]=1.[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[CH2:110][C:111]1[CH:112]=[CH:113][C:114]([OH:117])=[CH:115][CH:116]=1

|

Inputs

Step One

|

Name

|

4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C(C12)COC(CCCN[C@@H](CS)C(=O)O)=O

|

Step Two

|

Name

|

3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C(C12)COC([C@H](NCCC=O)C(=O)O)CS

|

Step Three

|

Name

|

H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC(N)=O)C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(NS(=O)(=O)C1=CC=C(C)C=C1)=N)C(=O)N[C@@H](CC1=CC=C(C=C1)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCC(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N[C@@H]([C@@H](C)CC)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N[C@@H](CC1=CC=CC=C1)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04891358

Procedure details

By following the procedure of Examples 5 to 12, but replacing N-(t-butyloxycarbonyl)-S-(4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine with N-(t-butyloxycarbonyl)-S-(3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine, and replacing H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OCH3 with H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl, rat[(CH2CH2CO)105, hCys121 ]ANF-(105-126) is obtained Amino acid analysis of the product (1,Q=CH2CH2, R1=Phe, R2 =Gly, R3 =Ile, R4 =Phe, R5 =Tyr, X=S, Y1 des-Y and W is hydroxy) gave Asn+Asp (2.00), Ser (1.78), Gln (1.01), Gly(5.18), Ala (1.00), Ile (1.80), Leu (1.02), Tyr (0.99), Phe (2.00), Arg (3.45). Molecular weight was determined by FAB mass spectroscopy: C102H156N32O30S requires 2342.6: found, 2342M+.

Name

4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1C2C(COC(=O)CCC[NH:20][C@H:21]([C:24]([OH:26])=[O:25])CS)C3C(=CC=CC=3)C=2C=CC=1.C1C2C(COC(CS)[C@@H](C(O)=O)NCCC=O)C3C(=CC=CC=3)C=2C=CC=1.N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C([NH:108][C@H:109]([C:125]([O:127]CC1C=CC=CC=1)=[O:126])[CH2:110][C:111]1[CH:116]=[CH:115][C:114]([O:117]CC2C=CC=CC=2)=[CH:113][CH:112]=1)=O)CCCNC(=N)NS(C1C=CC(C)=CC=1)(=O)=O)=O)CC1C=CC=CC=1)=O)COCC1C=CC=CC=1)=O)CC(=O)N>>[NH2:20][CH2:21][C:24]([OH:26])=[O:25].[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[C@H:110]([CH2:111][CH3:116])[CH3:1].[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[CH2:110][C:111]1[CH:116]=[CH:115][CH:114]=[CH:113][CH:112]=1.[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[CH2:110][C:111]1[CH:112]=[CH:113][C:114]([OH:117])=[CH:115][CH:116]=1

|

Inputs

Step One

|

Name

|

4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C(C12)COC(CCCN[C@@H](CS)C(=O)O)=O

|

Step Two

|

Name

|

3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C(C12)COC([C@H](NCCC=O)C(=O)O)CS

|

Step Three

|

Name

|

H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC(N)=O)C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(NS(=O)(=O)C1=CC=C(C)C=C1)=N)C(=O)N[C@@H](CC1=CC=C(C=C1)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCC(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N[C@@H]([C@@H](C)CC)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N[C@@H](CC1=CC=CC=C1)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04891358

Procedure details

By following the procedure of Examples 5 to 12, but replacing N-(t-butyloxycarbonyl)-S-(4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine with N-(t-butyloxycarbonyl)-S-(3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine, and replacing H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OCH3 with H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl, rat[(CH2CH2CO)105, hCys121 ]ANF-(105-126) is obtained Amino acid analysis of the product (1,Q=CH2CH2, R1=Phe, R2 =Gly, R3 =Ile, R4 =Phe, R5 =Tyr, X=S, Y1 des-Y and W is hydroxy) gave Asn+Asp (2.00), Ser (1.78), Gln (1.01), Gly(5.18), Ala (1.00), Ile (1.80), Leu (1.02), Tyr (0.99), Phe (2.00), Arg (3.45). Molecular weight was determined by FAB mass spectroscopy: C102H156N32O30S requires 2342.6: found, 2342M+.

Name

4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1C2C(COC(=O)CCC[NH:20][C@H:21]([C:24]([OH:26])=[O:25])CS)C3C(=CC=CC=3)C=2C=CC=1.C1C2C(COC(CS)[C@@H](C(O)=O)NCCC=O)C3C(=CC=CC=3)C=2C=CC=1.N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C([NH:108][C@H:109]([C:125]([O:127]CC1C=CC=CC=1)=[O:126])[CH2:110][C:111]1[CH:116]=[CH:115][C:114]([O:117]CC2C=CC=CC=2)=[CH:113][CH:112]=1)=O)CCCNC(=N)NS(C1C=CC(C)=CC=1)(=O)=O)=O)CC1C=CC=CC=1)=O)COCC1C=CC=CC=1)=O)CC(=O)N>>[NH2:20][CH2:21][C:24]([OH:26])=[O:25].[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[C@H:110]([CH2:111][CH3:116])[CH3:1].[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[CH2:110][C:111]1[CH:116]=[CH:115][CH:114]=[CH:113][CH:112]=1.[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[CH2:110][C:111]1[CH:112]=[CH:113][C:114]([OH:117])=[CH:115][CH:116]=1

|

Inputs

Step One

|

Name

|

4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C(C12)COC(CCCN[C@@H](CS)C(=O)O)=O

|

Step Two

|

Name

|

3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C(C12)COC([C@H](NCCC=O)C(=O)O)CS

|

Step Three

|

Name

|

H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC(N)=O)C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(NS(=O)(=O)C1=CC=C(C)C=C1)=N)C(=O)N[C@@H](CC1=CC=C(C=C1)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCC(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N[C@@H]([C@@H](C)CC)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N[C@@H](CC1=CC=CC=C1)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04891358

Procedure details

By following the procedure of Examples 5 to 12, but replacing N-(t-butyloxycarbonyl)-S-(4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine with N-(t-butyloxycarbonyl)-S-(3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine, and replacing H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OCH3 with H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl, rat[(CH2CH2CO)105, hCys121 ]ANF-(105-126) is obtained Amino acid analysis of the product (1,Q=CH2CH2, R1=Phe, R2 =Gly, R3 =Ile, R4 =Phe, R5 =Tyr, X=S, Y1 des-Y and W is hydroxy) gave Asn+Asp (2.00), Ser (1.78), Gln (1.01), Gly(5.18), Ala (1.00), Ile (1.80), Leu (1.02), Tyr (0.99), Phe (2.00), Arg (3.45). Molecular weight was determined by FAB mass spectroscopy: C102H156N32O30S requires 2342.6: found, 2342M+.

Name

4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1C2C(COC(=O)CCC[NH:20][C@H:21]([C:24]([OH:26])=[O:25])CS)C3C(=CC=CC=3)C=2C=CC=1.C1C2C(COC(CS)[C@@H](C(O)=O)NCCC=O)C3C(=CC=CC=3)C=2C=CC=1.N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C([NH:108][C@H:109]([C:125]([O:127]CC1C=CC=CC=1)=[O:126])[CH2:110][C:111]1[CH:116]=[CH:115][C:114]([O:117]CC2C=CC=CC=2)=[CH:113][CH:112]=1)=O)CCCNC(=N)NS(C1C=CC(C)=CC=1)(=O)=O)=O)CC1C=CC=CC=1)=O)COCC1C=CC=CC=1)=O)CC(=O)N>>[NH2:20][CH2:21][C:24]([OH:26])=[O:25].[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[C@H:110]([CH2:111][CH3:116])[CH3:1].[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[CH2:110][C:111]1[CH:116]=[CH:115][CH:114]=[CH:113][CH:112]=1.[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[CH2:110][C:111]1[CH:112]=[CH:113][C:114]([OH:117])=[CH:115][CH:116]=1

|

Inputs

Step One

|

Name

|

4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C(C12)COC(CCCN[C@@H](CS)C(=O)O)=O

|

Step Two

|

Name

|

3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C(C12)COC([C@H](NCCC=O)C(=O)O)CS

|

Step Three

|

Name

|

H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC(N)=O)C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(NS(=O)(=O)C1=CC=C(C)C=C1)=N)C(=O)N[C@@H](CC1=CC=C(C=C1)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCC(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N[C@@H]([C@@H](C)CC)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N[C@@H](CC1=CC=CC=C1)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |